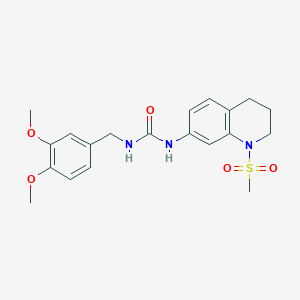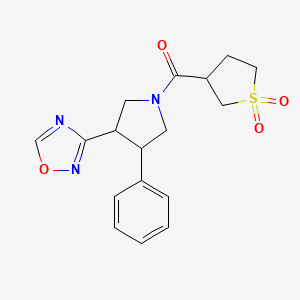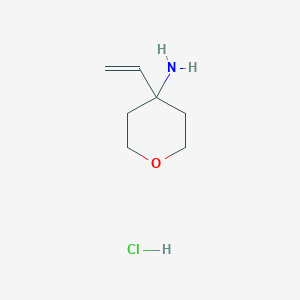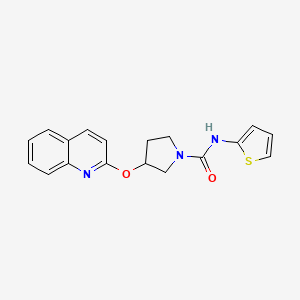
2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Methyl-4-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine" is a complex organic molecule that appears to be related to a family of pyrimidine derivatives with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, these papers discuss similar compounds with naphthalene and pyrimidine moieties, which are often of interest in medicinal chemistry due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the reaction of aminopyrimidine with other organic molecules. For instance, 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione was synthesized by reacting 2-aminopyrimidine with 2-hydroxy-1,4-naphthoquinone . Another compound, 1-(2-pyridyl)methyl-[3,4]naphthyl-2,6-pyrimidine, was synthesized using 2-acetylpyridine and 1,8-naphthalenediamine in the presence of Zn(CH3COO)2·2H2O . These methods suggest that the synthesis of the compound would likely involve a multi-step reaction, possibly starting with a piperidine derivative and a naphthalene sulfonate, followed by the introduction of the pyrimidine moiety.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and crystallography. For example, the crystal structure of 1-(2-pyridyl)methyl-[3,4]naphthyl-2,6-pyrimidine was elucidated by X-ray single crystal diffraction, revealing a monoclinic space group and a 1D chain structure formed by π-π stacking interactions . Density Functional Theory (DFT) has been used to optimize the structure and predict the properties of these molecules .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through their ability to form metal complexes. The ligand 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione was reacted with various metal acetates to yield metal complexes with square planar or tetrahedral geometries . These reactions indicate that the compound of interest may also have the potential to coordinate with metals, which could be relevant for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques and thermal analysis. For instance, the antimicrobial activity of metal complexes derived from pyrimidine-based ligands has been evaluated, with the Mn(II) complex showing significant results . Theoretical calculations, such as HOMO-LUMO analysis, electrostatic potential, and vibrational frequencies, support the experimental findings and provide insights into the electronic structure and potential reactivity of these compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-4-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-21-12-9-20(22-15)26-17-10-13-23(14-11-17)27(24,25)19-8-4-6-16-5-2-3-7-18(16)19/h2-9,12,17H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTKIBRKXGULCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)

![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)

![3-amino-N,4-bis(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3000327.png)


![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3000332.png)

![Dimethyl 5-(3-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3000334.png)
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B3000337.png)
![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide](/img/structure/B3000339.png)
![7-Chloro-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B3000341.png)
![N-(3-chloro-4-methylphenyl)-N'-{1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-indol-6-yl}urea](/img/structure/B3000342.png)